REACTION_SMILES
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[C:24]([O-:25])(=[O:26])[CH2:27][C:28]([CH2:29][C:30]([O-:31])=[O:32])([C:33]([O-:34])=[O:35])[OH:36].[CH3:37][CH2:38][OH:39].[CH:1]1([NH:7][c:8]2[c:9]([N+:21]([O-:22])=[O:23])[cH:10][c:11]([CH2:14][N:15]3[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]3)[cH:12][cH:13]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1>>[CH:1]1([NH:7][c:8]2[c:9]([NH2:21])[cH:10][c:11]([CH2:14][N:15]3[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]3)[cH:12][cH:13]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])CC(O)(CC(=O)[O-])C(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])c1cc(CN2CCCCC2)ccc1NC1CCCCC1
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Name
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Type
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product
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Smiles
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Nc1cc(CN2CCCCC2)ccc1NC1CCCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |